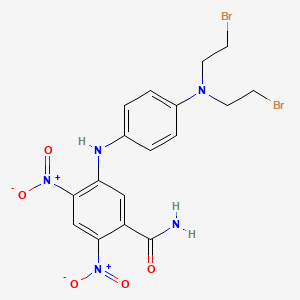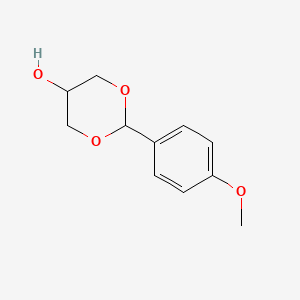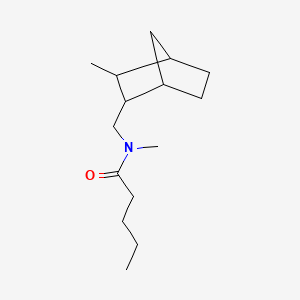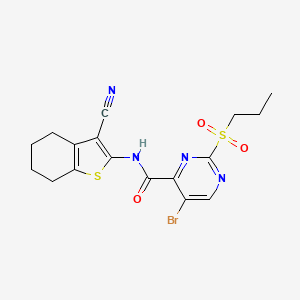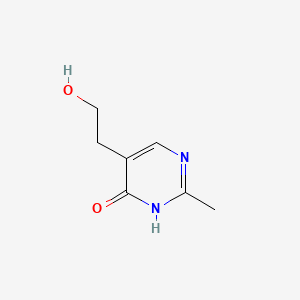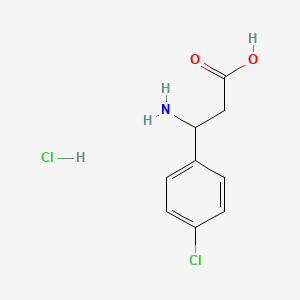![molecular formula C17H21NO4 B13825432 methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cocaine-d3 solution is a stable-labeled internal standard used primarily in isotope dilution methods or cocaine testing in various biological matrices such as urine, blood, saliva, or hair. It is a deuterated form of cocaine, where three hydrogen atoms are replaced by deuterium. This compound is widely used in clinical toxicology, urine drug testing, and forensic analysis due to its stability and reliability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the esterification of ecgonine methyl ester with deuterated benzoyl chloride to produce Cocaine-d3. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the incorporation of deuterium at specific positions on the molecule .
Industrial Production Methods
Industrial production of Cocaine-d3 solution involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process includes the synthesis of deuterated precursors, followed by their conversion into Cocaine-d3 through esterification and other chemical reactions. The final product is then dissolved in a suitable solvent, such as acetonitrile, to produce a standardized solution for use in analytical applications .
化学反応の分析
Types of Reactions
Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to produce benzoylecgonine-d3 and other metabolites.
Hydrolysis: The ester bonds in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid-d3.
Reduction: Reduction reactions can convert Cocaine-d3 into its corresponding alcohol derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Cocaine-d3 include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Cocaine-d3 include benzoylecgonine-d3, ecgonine methyl ester-d3, and benzoic acid-d3. These products are often analyzed in forensic and clinical toxicology to determine the presence and concentration of cocaine and its metabolites .
科学的研究の応用
Cocaine-d3 solution is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Clinical Toxicology: Used as an internal standard in the analysis of cocaine and its metabolites in biological samples.
Forensic Analysis: Employed in the detection and quantification of cocaine in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of cocaine in the body.
Analytical Chemistry: Utilized in the development and validation of analytical methods for cocaine detection .
作用機序
Cocaine-d3 exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets of Cocaine-d3 include sodium channels, which it binds to and inactivates, thereby blocking nerve conduction and producing local anesthesia .
類似化合物との比較
Cocaine-d3 is compared with other similar compounds such as benzoylecgonine-d3, cocaethylene-d3, and ecgonine methyl ester-d3. These compounds are also used as internal standards in analytical applications but differ in their chemical structure and specific applications. For instance:
Benzoylecgonine-d3: Primarily used in the analysis of benzoylecgonine, a major metabolite of cocaine.
Cocaethylene-d3: Used in the analysis of cocaethylene, a metabolite formed when cocaine is co-administered with alcohol.
Ecgonine methyl ester-d3: Used in the analysis of ecgonine methyl ester, another metabolite of cocaine .
Cocaine-d3 is unique in its specific use as an internal standard for cocaine analysis, providing accurate and reliable results in various analytical applications.
特性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC名 |
methyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m0/s1 |
InChIキー |
ZPUCINDJVBIVPJ-PFSRBDOWSA-N |
異性体SMILES |
CN1C2CCC1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


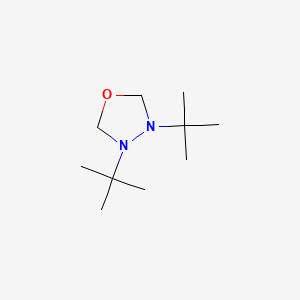
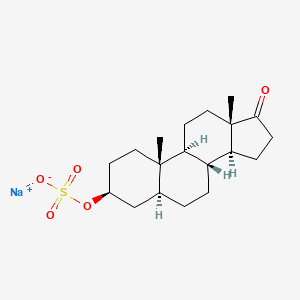
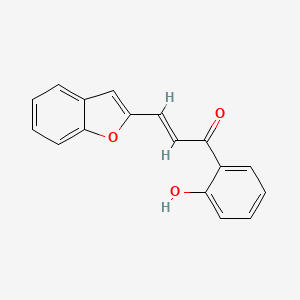
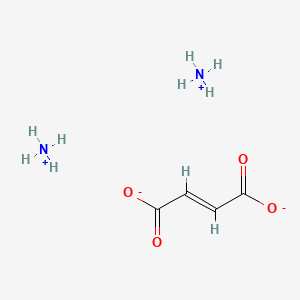

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
